molecular formula C26H27N5O6S B193190 Desmethyl Bosentan CAS No. 253688-61-8

Desmethyl Bosentan

Cat. No.: B193190
CAS No.: 253688-61-8
M. Wt: 537.6 g/mol
InChI Key: STTLKJGYAWXIPP-UHFFFAOYSA-N
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Description

Ro 47-8634 is a metabolite of bosentan, a dual endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. Bosentan works by blocking the action of endothelin molecules, which would otherwise promote the narrowing of blood vessels and lead to high blood pressure .

Preparation Methods

Ro 47-8634 is synthesized through the demethylation of bosentan. The synthetic route involves the use of human liver microsomes to perform in vitro metabolism studies. The reaction conditions typically include the presence of cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, which facilitate the demethylation process

Chemical Reactions Analysis

Ro 47-8634 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include cytochrome P450 enzymes, specific inhibitors or inducers of these enzymes, and various solvents and buffers to maintain the appropriate pH and ionic strength . The major products formed from these reactions include hydroxylated and demethylated metabolites, such as Ro 64-1056 .

Mechanism of Action

Ro 47-8634 exerts its effects by interacting with cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. These enzymes facilitate the demethylation of bosentan, leading to the formation of Ro 47-8634. The compound then undergoes further metabolism to form other metabolites, such as Ro 64-1056 . The molecular targets and pathways involved in this process include the cytochrome P450 enzyme system and various transporters responsible for the hepatic disposition of the metabolites.

Comparison with Similar Compounds

Ro 47-8634 is similar to other metabolites of bosentan, such as Ro 48-5033 and Ro 64-1056. it is unique in its specific metabolic pathway and the enzymes involved in its formation. Compared to Ro 48-5033, which is formed through hydroxylation, Ro 47-8634 is formed through demethylation. This difference in metabolic pathways highlights the distinct roles of cytochrome P450 enzymes in drug metabolism.

Similar compounds include:

    Ro 48-5033: Formed through hydroxylation of bosentan.

    Ro 64-1056: Formed through both demethylation and hydroxylation of bosentan.

Properties

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLKJGYAWXIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423786
Record name Desmethyl Bosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253688-61-8
Record name Ro 47-8634
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyl Bosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMETHOXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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